3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde
Description
Properties
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-7-12(9-13)10-15/h6-10H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUWKERRFUWVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576490 | |
| Record name | 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81168-11-8 | |
| Record name | 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Hydroxyl Group via Silylation
- Reagents and Conditions : The key step involves reacting the benzyl alcohol derivative with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
- Solvent : Dry dimethylformamide (DMF) is typically used as the solvent.
- Procedure :
- The reaction is carried out in flame-dried glassware to avoid moisture.
- Imidazole (2.4 g, 35 mmol) and TBDMS-Cl (4.0 g, 27 mmol) are dissolved in dry DMF (9 mL).
- The benzyl alcohol derivative (e.g., 3-hydroxymethylbenzaldehyde) is added to the mixture.
- The reaction mixture is stirred overnight with gentle heating.
- Workup :
- The reaction is quenched with water.
- The mixture is diluted with hexanes and ethyl acetate (EtOAc).
- The organic layer is washed with brine to remove residual DMF and imidazole.
- Purification is achieved by flash chromatography.
- Solvents are removed by rotary evaporation and drying under vacuum at 60 °C.
- Yield : High conversion rates (~99% by TLC) and overall yields around 90% are reported for this step.
Extraction and Purification
- After completion of the silylation reaction, the product is extracted using diethyl ether or a mixture of hexanes and ethyl acetate.
- The organic layer is washed with brine and dried over anhydrous sodium sulfate (Na2SO4).
- The solvent is removed under reduced pressure.
- Purification is finalized by silica gel column chromatography, which effectively separates the silyl ether product from impurities.
Reaction Conditions and Analytical Data
| Step | Conditions | Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Silylation (protection) | DMF, overnight, gentle heating | TBDMS-Cl, imidazole | ~90 | High purity reagents essential; moisture-free |
| Extraction | Water quench, diethyl ether wash | Na2SO4 drying | - | Efficient removal of residual reagents |
| Purification | Silica gel chromatography | Hexanes/EtOAc solvent system | - | Achieves high purity and yield |
- Reaction monitoring is commonly done by thin layer chromatography (TLC).
- Structural confirmation is performed using NMR (1H and 13C) and mass spectrometry.
- The silyl ether group provides selective protection, allowing further functionalization of the aldehyde moiety without interference.
Research Findings and Notes
- The silyl ether protection strategy is widely adopted due to its stability under a variety of reaction conditions and ease of removal when needed.
- The use of tert-butyldimethylsilyl chloride is preferred because of its bulky group, which imparts steric hindrance and protects the hydroxyl functionality effectively.
- Reaction efficiency depends strongly on the exclusion of moisture and the purity of reagents.
- Automated synthesis systems can enhance reproducibility and yield in industrial scale preparations.
- Analytical characterization confirms the integrity of the silyl ether and the aldehyde functionalities, which is critical for subsequent synthetic applications.
Chemical Reactions Analysis
Oxidation of the Aldehyde Group
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents and conditions include:
Mechanism :
Oxidation proceeds via nucleophilic attack on the aldehyde carbonyl, forming a geminal diol intermediate that dehydrates to the carboxylic acid. The TBDMS group remains stable under these conditions due to its robust silicon-oxygen bond .
Reduction of the Aldehyde Group
The aldehyde is reduced to a primary alcohol, enabling further functionalization:
Mechanism :
Hydride transfer to the carbonyl carbon generates a benzyl alcohol. The TBDMS group remains intact due to its resistance to nucleophilic attack under reductive conditions .
Nucleophilic Additions
The aldehyde participates in Grignard, Wittig, and related reactions:
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Grignard Addition | CH₃MgBr | THF, −78°C, 1 hr | 3-((TBDMS-O)methyl)phenylpropan-1-ol | 78–82% |
| Wittig Olefination | Ph₃P=CHCO₂Et | Toluene, reflux, 6 hrs | Ethyl 3-((TBDMS-O)methyl)cinnamate | 65–70% |
| Cyanohydrin Formation | KCN, HCl | H₂O/EtOH, RT, 12 hrs | 3-((TBDMS-O)methyl)mandelonitrile | 60–65% |
Key Insight : The TBDMS group does not interfere with aldehyde reactivity, enabling clean nucleophilic additions.
Deprotection of the TBDMS Ether
The silyl ether is cleaved under acidic or fluoride-mediated conditions:
Mechanism : Fluoride ions (e.g., from TBAF) attack silicon, breaking the Si–O bond and releasing the alcohol. Acidic conditions protonate the oxygen, weakening the Si–O linkage .
Scientific Research Applications
3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes. It can act as a substrate or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. The silyl ether group provides stability and can be selectively removed under mild conditions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]Benzaldehyde (CAS: 566949-37-9)
- Molecular Formula : C₁₅H₂₄O₃Si (MW: 280.44 g/mol)
- Substituent : A TBS-protected ethoxy group at the para position.
- Para substitution directs electronic effects differently compared to meta, altering reactivity in electrophilic aromatic substitution (e.g., slower para-directing effects) .
2,5-Bis[(trimethylsilyl)oxy]Benzaldehyde
- Substituent : Two trimethylsilyl (TMS) groups at ortho and para positions.
- Key Differences :
Protecting Group Stability and Reactivity
| Compound | Protecting Group | Stability (Acid/Base) | Deprotection Method |
|---|---|---|---|
| Target Compound | TBS | High | Fluoride ions (e.g., TBAF) |
| 4-[TBS-OCH₂CH₂O]BzAldehyde | TBS | High | Fluoride ions |
| 2,5-Bis(TMS-O)BzAldehyde | TMS | Moderate | Aqueous acid or mild base |
Functional Group Diversity
3-(Diethylaminomethyl)-2,4-dihydroxybenzaldehyde (CAS: 384823-61-4)
- Substituents: Diethylaminomethyl and hydroxyl groups.
- Hydroxyl groups require protection in oxidizing environments, unlike the stable TBS-oxymethyl group .
3-Hydroxy-2-methoxybenzaldehyde (CAS: 66495-88-3)
Research Findings and Challenges
- Steric Effects : The TBS group in the target compound reduces reaction rates in sterically crowded environments but enhances selectivity in metal-catalyzed reactions .
- Deprotection Efficiency : Fluoride-mediated deprotection of TBS is >95% efficient, whereas TMS groups require harsher conditions (e.g., HCl/MeOH), risking side reactions .
Biological Activity
3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzaldehyde, also known by its IUPAC name tert-butyl-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenoxy]-dimethylsilane, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C19H36O2Si2
- Molecular Weight: 352.7 g/mol
- CAS Number: 117635-46-8
The compound features a silane group that may influence its solubility and reactivity, which are crucial for its biological activity.
Biological Activity Overview
Research into the biological activity of 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzaldehyde indicates several areas of interest:
Antioxidant Activity
Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress. Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties. For instance, related benzaldehyde derivatives have shown efficacy in scavenging DPPH radicals, indicating potential applications in preventing oxidative damage in biological systems .
Cytotoxicity Studies
Cytotoxicity assessments are essential for determining the safety profile of any new compound. In studies involving related compounds, certain analogs exhibited potent cytotoxic effects at higher concentrations, while others showed no significant toxicity at lower doses . Further research is required to evaluate the cytotoxic profile of 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzaldehyde specifically.
Case Studies and Research Findings
The following table summarizes key findings from recent studies related to compounds structurally similar to 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzaldehyde:
Q & A
Q. What are the key structural features and spectroscopic identifiers of 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde?
The compound contains a benzaldehyde core with a silyl-protected hydroxymethyl group. Its molecular formula is C₁₃H₂₀O₂Si (CAS 96013-95-5), and the tert-butyldimethylsilyl (TBS) group acts as a steric and electronic modifier. Key spectroscopic identifiers include:
- ¹H NMR : Aromatic protons (δ 7.4–8.1 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and TBS methyl groups (δ 0.1–0.3 ppm).
- IR : Aldehyde C=O stretch (~1700 cm⁻¹) and Si-O-C absorption (~1100 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 248.3 (M⁺) and fragmentation patterns reflecting silyl ether cleavage .
Q. What synthetic routes are commonly used to prepare this compound?
A standard method involves silylation of 3-(hydroxymethyl)benzaldehyde using tert-butyldimethylsilyl chloride (TBSCl) under inert conditions.
- Procedure : React 3-(hydroxymethyl)benzaldehyde with TBSCl (1.2 eq) and a base (e.g., imidazole, 2.5 eq) in anhydrous DMF or dichloromethane at 0–25°C for 12–24 hours. Purify via column chromatography (hexane/ethyl acetate) .
- Critical Step : Ensure anhydrous conditions to prevent premature desilylation.
Q. How does the TBS group influence the reactivity of the benzaldehyde moiety?
The TBS group:
- Steric Shielding : Protects the adjacent hydroxymethyl group from nucleophilic attack or oxidation.
- Electronic Effects : Electron-donating silyl ether stabilizes the aldehyde via conjugation, reducing electrophilicity. This can slow down typical aldehyde reactions (e.g., condensations) unless activated .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved, particularly regarding diastereotopic protons?
The TBS group introduces axial chirality, leading to splitting of methylene protons (CH₂-O-Si) into diastereotopic signals.
Q. What strategies mitigate desilylation during multi-step syntheses involving this compound?
Desilylation under acidic/basic conditions is a key challenge. Mitigation approaches include:
- Protection Optimization : Use milder bases (e.g., DBU instead of K₂CO₃) in subsequent steps.
- Sequential Deprotection : Introduce orthogonal protecting groups (e.g., TBS with trityl or PMB) for selective removal .
- Monitoring : Track silyl stability via TLC (staining with KMnO₄ for aldehyde detection).
Q. How is this compound utilized in the synthesis of heterocyclic scaffolds?
The aldehyde group participates in condensations to form heterocycles. For example:
Q. What analytical challenges arise in characterizing trace impurities in this compound?
Common impurities include:
- Desilylated Byproduct (3-(hydroxymethyl)benzaldehyde) : Detectable via HPLC (retention time shift) or LC-MS.
- Siloxane Dimers : Formed during storage; identify using high-resolution mass spectrometry (HRMS) and quantify via ²⁹Si NMR .
Methodological Notes
- Purification : Use silica gel chromatography with hexane/ethyl acetate (8:2 to 7:3) to separate silylated products from polar impurities.
- Stability : Store under argon at –20°C to prevent moisture-induced degradation.
- Safety : The aldehyde group is a mild irritant; handle in a fume hood with appropriate PPE.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
